O-(2-fluoro-6-methoxyphenyl)hydroxylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-fluoro-6-methoxyphenyl)hydroxylamine can be synthesized through the reaction of 2-fluoro-6-methoxyaniline with hydroxylamine. The reaction typically involves the use of an acid catalyst to facilitate the formation of the hydroxylamine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves bulk manufacturing and custom synthesis to meet the demand for high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
O-(2-fluoro-6-methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and substituted hydroxylamines .
Scientific Research Applications
O-(2-fluoro-6-methoxyphenyl)hydroxylamine has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2-fluoro-6-methoxyphenyl)hydroxylamine involves its reactivity with nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating methoxy group and the electron-withdrawing fluoro group, which modulate the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
- O-(2-fluoro-6-chlorophenyl)hydroxylamine
- O-(2-fluoro-6-methylphenyl)hydroxylamine
- O-(2-fluoro-6-nitrophenyl)hydroxylamine
Uniqueness
O-(2-fluoro-6-methoxyphenyl)hydroxylamine is unique due to the presence of both the fluoro and methoxy groups, which provide a distinct combination of electronic effects. This makes it particularly useful in selective reactions and as a building block for complex organic syntheses .
Properties
Molecular Formula |
C7H8FNO2 |
---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
O-(2-fluoro-6-methoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C7H8FNO2/c1-10-6-4-2-3-5(8)7(6)11-9/h2-4H,9H2,1H3 |
InChI Key |
URDYYAVPEBFCOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)ON |
Origin of Product |
United States |
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